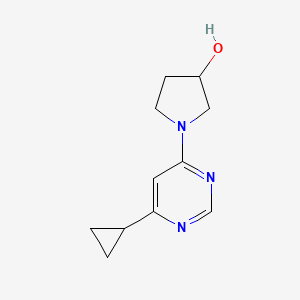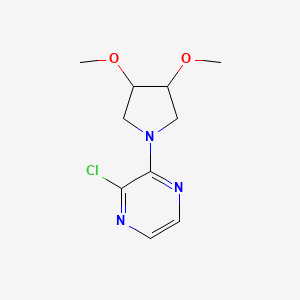
2-氯-3-(3,4-二甲氧基吡咯烷-1-基)吡嗪
描述
Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine” is C11H16ClN3O2. Further structural analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data or resources.科学研究应用
合成与反应性
氯吡嗪衍生物是合成各种杂环化合物的重要中间体。例如,在特定条件下,涉及氯萘啶与肼合物的反应产生吡唑-5-基吡啶,其可以进一步环化形成新的环系统,如吡唑并[1,5-c]吡啶-[3,2-e]-和-[4,3-e]-嘧啶(Bowie, Mullan, & Unsworth, 1972)。类似地,二吡咯并吡嗪衍生物的区域选择性合成涉及二卤代吡咯并吡嗪的胺化反应,突出了吡嗪骨架在开发用于光电应用的有机材料中的重要性(Meti, Lee, Yang, & Gong, 2017)。
抗菌和抗微生物活性
研究还集中在合成含有氯吡嗪衍生物的新型杂环化合物,这些化合物表现出显着的抗菌活性。例如,含有磺酰胺部分的新型杂环化合物的合成对各种细菌菌株显示出有希望的结果(Azab, Youssef, & El-Bordany, 2013)。此外,基于吡唑并[3,4-b]吡嗪和吡啶衍生物的化合物已被研究其抗微生物潜力,证明了氯吡嗪衍生物在开发新的治疗剂中的作用(Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & AUGUSTYNOWICZ-KOPEĆ, 2005)。
材料科学和光电学
氯吡嗪衍生物已被用于合成具有独特光学和热学性质的材料。例如,合成4'-二甲氧基苯基-(2,6-二-2-吡嗪基)吡啶及其表征揭示了由于其有趣的光物理性质而在光电学中的潜在应用(Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020)。这突出了氯吡嗪衍生物在为技术应用开发新材料方面做出贡献的多功能性。
属性
IUPAC Name |
2-chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-15-7-5-14(6-8(7)16-2)10-9(11)12-3-4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHXXDZUFLGAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




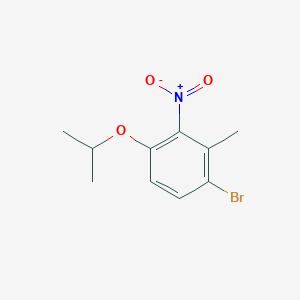

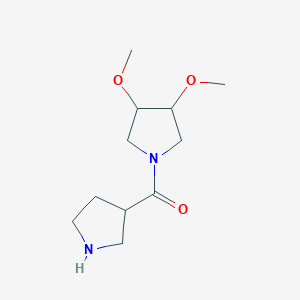
![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)
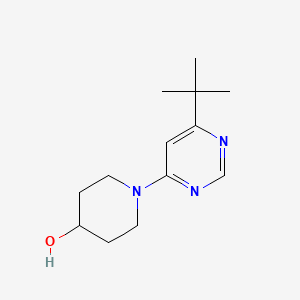
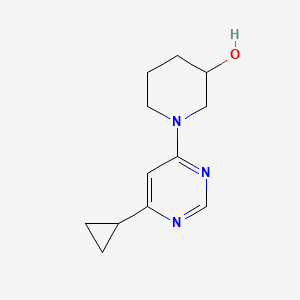




![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
